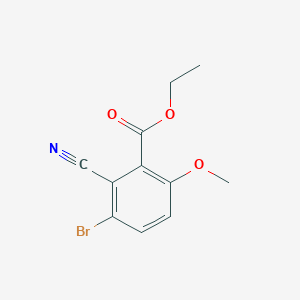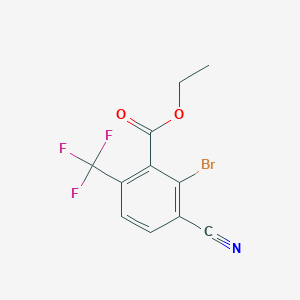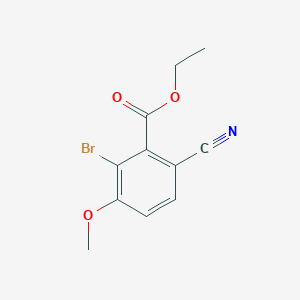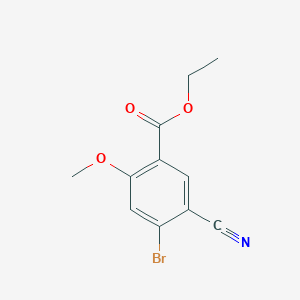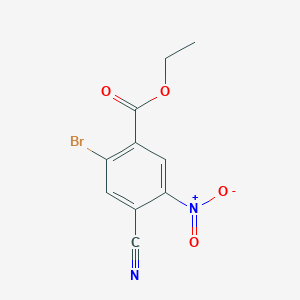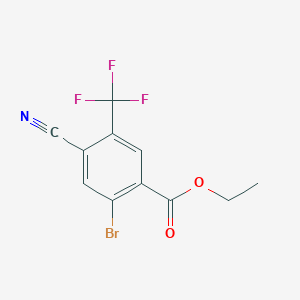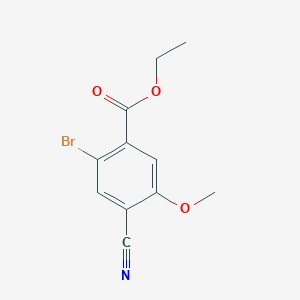
Ethyl 3-bromo-5-cyano-4-formylphenylacetate
Overview
Description
Ethyl 3-bromo-5-cyano-4-formylphenylacetate, also known as ethyl 3-brom-5-cyano-4-formylphenylacetat or ethyl 3-bromo-5-cyano-4-formylbenzoate, is a chemical compound used in scientific experiments as a building block in the synthesis of other compounds . It has a molecular weight of 296.12 g/mol.
Synthesis Analysis
The synthesis of Ethyl 3-bromo-5-cyano-4-formylphenylacetate could potentially involve Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular structure of Ethyl 3-bromo-5-cyano-4-formylphenylacetate is complex, with multiple functional groups. The compound contains a bromo group (Br), a cyano group (CN), a formyl group (CHO), and an ethyl group (C2H5) attached to a phenyl ring. The exact positions of these groups on the phenyl ring can be determined by standard nomenclature rules .Chemical Reactions Analysis
The chemical reactions involving Ethyl 3-bromo-5-cyano-4-formylphenylacetate are likely to be influenced by the presence of its functional groups. For instance, the bromo group might undergo nucleophilic substitution, while the cyano and formyl groups could participate in addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 3-bromo-5-cyano-4-formylphenylacetate are largely determined by its functional groups. For instance, the presence of the bromo group might increase its molecular weight and decrease its volatility compared to other phenylacetates.Mechanism of Action
The mechanism of action of Ethyl 3-bromo-5-cyano-4-formylphenylacetate in chemical reactions is likely to involve the movement of electrons between the functional groups and other reactants. For instance, in a Suzuki–Miyaura coupling, the bromo group might undergo oxidative addition with a palladium catalyst, while the cyano group could participate in transmetalation .
Safety and Hazards
While specific safety and hazard information for Ethyl 3-bromo-5-cyano-4-formylphenylacetate is not available, general precautions should be taken while handling it, similar to other chemical compounds. These might include avoiding inhalation or skin contact, and using appropriate personal protective equipment .
Future Directions
properties
IUPAC Name |
ethyl 2-(3-bromo-5-cyano-4-formylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-2-17-12(16)5-8-3-9(6-14)10(7-15)11(13)4-8/h3-4,7H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIHQMRBBJFRNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C(=C1)Br)C=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-bromo-5-cyano-4-formylphenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



